Aldosteron-21-Acetat

Übersicht

Beschreibung

Aldosterone 21-Acetate is a synthetic derivative of aldosterone, a mineralocorticoid hormone produced by the adrenal cortex. Aldosterone plays a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium . Aldosterone 21-Acetate is used primarily in research settings to study the physiological and pharmacological effects of aldosterone.

Wissenschaftliche Forschungsanwendungen

Aldosterone 21-Acetate has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Aldosterone 21-Acetate primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .

Mode of Action

Aldosterone 21-Acetate interacts with its targets in two main ways :

- It increases the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium .

- It activates the basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .

Biochemical Pathways

Aldosterone 21-Acetate affects several biochemical pathways :

- It is involved in the conversion of cholesterol to pregnenolone (cholesterol side chain cleavage enzyme) and the conversion of corticosterone to aldosterone by aldosterone synthase .

- It plays a role in the renin-angiotensin system (RAS), which is crucial for regulating blood pressure and fluid balance .

Pharmacokinetics

It is known that aldosterone, the hormone from which aldosterone 21-acetate is derived, has a plasma half-life of less than 20 minutes .

Result of Action

The action of Aldosterone 21-Acetate leads to several molecular and cellular effects :

- It reabsorbs sodium (Na+) ions and water into the blood, and secretes potassium (K+) ions into the urine .

- It stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

- It may act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .

Action Environment

The action, efficacy, and stability of Aldosterone 21-Acetate can be influenced by various environmental factors. For instance, angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium are known to modify aldosterone secretion . Other factors such as ACTH, neural mediators, and natriuretic factors can also contribute at least over the short run .

Biochemische Analyse

Biochemical Properties

Aldosterone 21-Acetate interacts with various enzymes, proteins, and other biomolecules. It primarily acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . The interaction between Aldosterone 21-Acetate and these receptors increases the permeability of their apical (luminal) membrane to potassium and sodium .

Cellular Effects

Aldosterone 21-Acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Molecular Mechanism

The molecular mechanism of Aldosterone 21-Acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts on the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, stimulating ATP hydrolysis leading to phosphorylation of the pump .

Temporal Effects in Laboratory Settings

The effects of Aldosterone 21-Acetate change over time in laboratory settings. It has been observed that hypokalemia and plasma aldosterone concentration decreased over time

Dosage Effects in Animal Models

The effects of Aldosterone 21-Acetate vary with different dosages in animal models

Metabolic Pathways

Aldosterone 21-Acetate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it plays a role in the renin-angiotensin-aldosterone system, a key regulator of blood pressure .

Transport and Distribution

Aldosterone 21-Acetate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, it increases the permeability of the apical (luminal) membrane to potassium and sodium in the distal tubule of the kidney nephron .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Aldosterone 21-Acetate involves the esterification of aldosterone at the 21-hydroxyl group. One common method is the basic solvolysis of corresponding 18-esters of aldosterone 21-acetate. This process involves the detachment of the 21-acetate ester and the migration of the ester in the 18-position towards the 21-position .

Industrial Production Methods

Industrial production of Aldosterone 21-Acetate typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

Aldosterone 21-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Aldosterone 21-Acetate can yield 21-keto derivatives, while reduction can yield 21-hydroxy derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Corticosterone: Another mineralocorticoid hormone with similar physiological effects.

Deoxycorticosterone: A precursor of aldosterone with similar effects on electrolyte balance.

Fludrocortisone: A synthetic corticosteroid with potent mineralocorticoid activity.

Uniqueness

Aldosterone 21-Acetate is unique in its specific binding affinity for mineralocorticoid receptors and its ability to selectively modulate sodium and potassium ion transport . This makes it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

Aldosterone 21-acetate is a synthetic derivative of aldosterone, a key mineralocorticoid hormone produced by the adrenal cortex. Its primary biological activities are linked to the regulation of electrolyte balance, blood pressure, and various cardiovascular functions. This article explores the biological activity of aldosterone 21-acetate, focusing on its mechanisms, effects on various physiological systems, and implications for health.

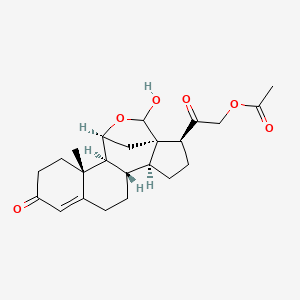

Aldosterone 21-acetate has the following chemical properties:

- Molecular Formula : C23H30O6

- Molecular Weight : 402.48 g/mol

- CAS Number : 2827-21-6

These properties facilitate its classification as a bioactive small molecule with significant pharmacological potential .

Aldosterone exerts its effects primarily through mineralocorticoid receptors (MRs) located in various tissues, including the kidneys, heart, and vasculature. The activation of these receptors leads to several key biological processes:

- Sodium Retention : Aldosterone promotes sodium reabsorption in the renal tubules, leading to increased water retention and blood volume .

- Potassium Excretion : It enhances potassium secretion into urine, which is crucial for maintaining electrolyte balance .

- Blood Pressure Regulation : By increasing blood volume through sodium retention, aldosterone plays a vital role in regulating blood pressure, making it a target for hypertension therapies .

Cardiovascular System

Aldosterone and its acetate form significantly impact cardiovascular health:

- Inflammation and Vascular Remodeling : Aldosterone promotes inflammation by activating immune cells such as macrophages and T cells. This activation contributes to endothelial dysfunction and vascular remodeling, which are critical factors in cardiovascular diseases .

- Fibrosis : It induces myocardial fibrosis through pathways involving inflammatory cytokines like IL-6. This process can lead to cardiac hypertrophy and heart failure over time .

Immune System Interaction

Recent studies have highlighted the role of aldosterone in modulating immune responses:

- Immune Cell Activation : Aldosterone activates both innate and adaptive immune cells, leading to increased production of pro-inflammatory cytokines and adhesion molecules. This activity is linked to the exacerbation of cardiovascular diseases and metabolic disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of aldosterone 21-acetate:

- Hypertension and Primary Aldosteronism :

- Cardiac Fibrosis :

- Genetic Studies :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Sodium Retention | Increases renal sodium reabsorption leading to fluid retention |

| Potassium Excretion | Enhances renal potassium secretion |

| Blood Pressure Regulation | Elevates blood volume contributing to increased blood pressure |

| Inflammation | Activates immune cells leading to vascular inflammation |

| Cardiac Fibrosis | Promotes myocardial fibrosis through inflammatory pathways |

Eigenschaften

IUPAC Name |

[2-[(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3/t15-,16-,17+,19-,20+,21?,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHQUIOIVOVZQG-XNEAOMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746969 | |

| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-21-6 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,18-epoxy-18-hydroxy-, (11β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Aldosterone 21-Acetate interact with its target and what are the downstream effects?

A: Aldosterone 21-Acetate exerts its effects primarily by binding to mineralocorticoid receptors (Type I receptors). [, ] This binding leads to sodium retention and potassium excretion in the kidneys. [, ] Interestingly, introducing a double bond at carbons 6 and 7 of Aldosterone 21-Acetate creates 6-Dehydro-Aldosterone 21-Acetate. This modification reduces its affinity for Type II receptors (like glucocorticoid receptors) while maintaining its affinity for Type I receptors. As a result, 6-Dehydro-Aldosterone 21-Acetate demonstrates a more targeted effect on sodium retention and competes with other mineralocorticoids for Type I receptors. []

Q2: Can you describe the structural characteristics of Aldosterone 21-Acetate, including its molecular formula, weight, and spectroscopic data?

A: While the provided research excerpts do not explicitly state the molecular formula and weight of Aldosterone 21-Acetate, they do offer insights into its structure. One study utilized Proton Magnetic Resonance (PMR) spectroscopy to investigate Aldosterone 21-Acetate and related compounds. [] This study revealed that Aldosterone 21-Acetate primarily exists in a cyclic form, most likely with one hemi-ketal bridge. [] The research also indicated restricted rotation around the C-21 bond in Aldosterone 21-Acetate. []

Q3: What is known about the stability of Aldosterone 21-Acetate and its formulation for research purposes?

A: One study investigating adrenal function during bed rest utilized a tritium-labeled form of Aldosterone 21-Acetate (d-aldosterone-1, 2-H3) to determine aldosterone secretion rates. [] This indicates that Aldosterone 21-Acetate can be effectively radiolabeled for research purposes. Furthermore, the study highlights the use of chromatographic techniques, specifically Bush B5 and E2B systems, for the purification of Aldosterone 21-Acetate. [] These techniques suggest methods for formulating and ensuring the purity of Aldosterone 21-Acetate for research applications.

Q4: Are there any known Structure-Activity Relationship (SAR) studies on Aldosterone 21-Acetate that highlight how structural modifications impact its activity?

A: Yes, there is research focusing on the SAR of Aldosterone 21-Acetate and its derivatives. The introduction of a double bond at the C6 and C7 positions of Aldosterone 21-Acetate, creating 6-Dehydro-Aldosterone 21-Acetate, significantly impacts its receptor binding profile. [] This modification reduces its affinity for Type II receptors while maintaining its affinity for Type I receptors, ultimately resulting in a more specific mineralocorticoid effect, primarily sodium retention. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.